Dodecane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73945-38-7 |
|---|---|
Molecular Formula |
C12H27NO2S |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
dodecane-1-sulfonamide |
InChI |
InChI=1S/C12H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI Key |
COMFSPSZVXMTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Routes for Dodecane 1 Sulfonamide
Evolution of Sulfonamide Synthesis: From Classical to Contemporary Approaches
The journey of sulfonamide synthesis has been marked by a continuous search for greater efficiency, milder reaction conditions, and broader substrate compatibility. sci-hub.sethieme-connect.com Initially dominated by reactions involving highly reactive sulfonyl halides, the field has expanded to include a variety of precursors and innovative activation methods, bypassing the need for these often harsh reagents. nih.gov This evolution reflects a broader trend in organic synthesis towards more elegant and sustainable chemical transformations.
The most traditional and widely established method for synthesizing sulfonamides, including Dodecane-1-sulfonamide, is the aminolysis of sulfonyl chlorides. sci-hub.sewikipedia.org This nucleophilic substitution reaction involves treating a sulfonyl chloride, such as dodecanesulfonyl chloride, with a primary or secondary amine or ammonia. researchgate.netyoutube.com The reaction typically requires at least two equivalents of the amine; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) byproduct. youtube.comchegg.com Alternatively, a non-nucleophilic base like pyridine (B92270) can be used as the acid scavenger. chegg.com
While straightforward and effective, this classical approach has drawbacks associated with the precursor, dodecanesulfonyl chloride. Sulfonyl chlorides are highly reactive, sensitive to moisture, and can be challenging to prepare and handle safely. chemistryviews.orgchemrxiv.org Their electrophilic and oxidative nature can sometimes lead to side reactions and limit the compatibility with sensitive functional groups. chemrxiv.org
To circumvent the issues associated with sulfonyl chlorides, synthetic strategies have been developed that utilize more stable and accessible sulfur-containing precursors. nih.gov These methods often involve an in situ oxidation and subsequent amination in a one-pot process.
From Thiols: Dodecanethiol can be converted directly into this compound without isolating the intermediate sulfonyl chloride. This is achieved through oxidative chlorination followed by amination. rsc.org Various oxidizing systems can accomplish this, including N-chlorosuccinimide (NCS) with tetrabutylammonium (B224687) chloride and water, or a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org Another effective reagent is Chloramine-T, which facilitates the one-pot synthesis from thiols under mild conditions. researchgate.netresearchgate.net
From Sulfonic Acids: Dodecanesulfonic acid or its sodium salt can be directly coupled with amines to form sulfonamides. organic-chemistry.orgresearchgate.net This transformation can be promoted by activating agents like cyanuric chloride or triphenylphosphine (B44618) ditriflate under neutral conditions. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for this direct conversion, offering good functional group tolerance and high yields. organic-chemistry.org
From Sulfinates: Sodium sulfinates are versatile intermediates for sulfonamide synthesis. nih.gov The electrochemical generation of sulfinyl radicals from sodium sulfinate salts, followed by reaction with amines, provides a green and efficient route to the desired sulfonamides. rsc.org
The following table summarizes the precursor types and common reagents used in these evolving strategies.
| Precursor Type | Common Reagents/Methods | Key Advantages |
| Dodecanesulfonyl Chloride | Amines (≥2 equiv.) or Amine + Base (e.g., Pyridine) | Well-established, simple procedure |
| Dodecanethiol | NCS/Bu₄NCl; H₂O₂/SOCl₂; Chloramine-T | Avoids isolation of unstable sulfonyl chlorides |
| Dodecanesulfonic Acid | Cyanuric chloride; Triphenylphosphine ditriflate; Microwaves | Uses more stable precursors, direct conversion |
| Sodium Dodecanesulfinate | Electrochemical oxidation | Green chemistry approach, mild conditions |
Sulfonyl fluorides, such as dodecanesulfonyl fluoride (B91410), have emerged as attractive alternatives to sulfonyl chlorides. chemrxiv.org They exhibit significantly greater stability towards hydrolysis and are generally less reactive, making them easier to handle and purify. chemrxiv.orgnih.gov However, their reduced electrophilicity means that the sulfur-fluorine (S-F) bond requires activation to react with amines. chemrxiv.org
Catalytic methods have been developed to facilitate this amidation. Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate sulfonyl fluorides for reaction with amines at room temperature. organic-chemistry.org Another highly effective approach involves nucleophilic catalysis with 1-hydroxybenzotriazole (B26582) (HOBt), often in combination with silicon additives, which enables the smooth amination of even sterically hindered sulfonyl fluorides in excellent yields. chemrxiv.org The use of activated sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, also serves as a stable and effective route to sulfonamides via aminolysis. ucl.ac.uk These methods provide a robust and often milder entry point to sulfonamides, combining the operational simplicity of sulfonyl halides with the stability of less reactive precursors. chemrxiv.orgnih.gov
Catalytic and Sustainable Synthesis Protocols
Recent advancements have focused on developing catalytic and more sustainable methods for sulfonamide synthesis, minimizing waste and avoiding harsh reagents. These protocols often leverage transition metals, electrochemistry, or photoredox catalysis to construct the crucial S-N bond.
Transition metal catalysis offers powerful and versatile pathways to sulfonamides, enabling the coupling of diverse starting materials. sci-hub.se
Copper and Palladium Catalysis: These metals are frequently used in aminosulfonylation reactions. One prominent strategy involves a three-component coupling of an aryl or alkyl halide, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. acs.orgresearchgate.net Palladium catalysts can facilitate the initial coupling of an aryl iodide with DABSO to form an ammonium (B1175870) sulfinate intermediate, which is then coupled with an amine in a one-pot sequence. organic-chemistry.orgresearchgate.net Copper catalysts are often used for the subsequent N-arylation or amination step. researchgate.netthieme-connect.com A one-pot, iron- and copper-catalyzed process has also been developed for the synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme-connect.com
Indium Catalysis: While less common for this specific transformation, indium catalysts are known to promote various coupling reactions in organic synthesis and represent a potential area for future development in sulfonamide synthesis.
The table below outlines some key features of transition metal-catalyzed sulfonamide syntheses.
| Catalyst System | Common Precursors | Sulfur Source | Key Features |
| Palladium/Copper | Aryl/Alkyl Halides, Boronic Acids | DABSO (SO₂ surrogate) | One-pot, three-component reactions; broad substrate scope. acs.orgresearchgate.net |
| Iron/Copper | Activated Arenes, Primary Sulfonamides | N/A (from sulfonamide) | Sequential C-H iodination and C-N coupling. thieme-connect.com |
Harnessing the power of electricity and light provides innovative and sustainable alternatives to traditional chemical methods. bohrium.com
Electrochemical Synthesis: Electrosynthesis is a powerful green chemistry tool that uses electrons as a traceless reagent, often operating at room temperature without the need for chemical oxidants or catalysts. chemistryviews.orgbohrium.com One approach involves the direct, single-step synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines via electrochemical C-H activation. nih.govnih.gov In this process, an anodically generated radical cation of the aromatic compound reacts with an amidosulfinate intermediate. nih.gov Another electrochemical method is the oxidative coupling of thiols and amines, which produces sulfonamides and hydrogen gas as the only byproduct. chemistryviews.org
Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of highly reactive radical intermediates under exceptionally mild conditions. acs.orgcam.ac.uk In a typical system, a photocatalyst absorbs light and initiates a single-electron transfer process. This has been applied to the three-component assembly of sulfonamides from aryl radical precursors, amines, and an SO₂ surrogate like DABSO. acs.orgchemrxiv.org This method can be synergistically combined with copper catalysis to trap sulfonyl radical intermediates with a wide range of amines, including electron-deficient ones. acs.org These light-mediated reactions are known for their high functional group tolerance and applicability to late-stage functionalization of complex molecules. nih.gov
Green Chemistry Principles in this compound Synthesis (e.g., aqueous media, mild conditions)
The integration of green chemistry principles into the synthesis of sulfonamides is a significant area of research, aimed at reducing environmental impact by using benign solvents, minimizing waste, and employing milder reaction conditions. sci-hub.seorientjchem.org A key development in this area is the use of water as a solvent, which is a departure from traditional methods that often rely on organic solvents. sci-hub.sersc.org
A facile and environmentally friendly synthesis of sulfonamides has been demonstrated in aqueous media under dynamic pH control. rsc.org This approach uses equimolar amounts of the amino compound and the corresponding sulfonyl chloride, eliminating the need for organic bases. The reaction of various amines with sulfonyl chlorides in water, with sodium carbonate (Na2CO3) as the base, can proceed at room temperature, yielding sulfonamide derivatives. sci-hub.se For this compound, this would involve the reaction of dodecanesulfonyl chloride with an amine source in water. The isolation of the product is simplified to filtration after acidification, often providing excellent yields and purity without requiring further purification steps. rsc.org
Other green approaches include solvent-free reactions and the use of alternative energy sources like microwave or ultrasound irradiation, which can accelerate reaction rates and reduce energy consumption. orientjchem.orgnih.gov For instance, the synthesis of N-alkyl sulfonamides has been achieved under solvent-free conditions by reacting aliphatic amines with arylsulfonyl chlorides at room temperature. sci-hub.se The use of catalysts that can be easily recovered and reused is another core principle of green chemistry applicable to sulfonamide synthesis. sci-hub.se
| Green Synthesis Parameter | Description | Benefit |
| Solvent | Use of water as the reaction medium. rsc.orgrsc.org | Environmentally benign, low cost, simplified product isolation. sci-hub.sersc.org |
| Base | Omission of organic bases; use of inorganic bases like K₂CO₃ or Na₂CO₃. sci-hub.senih.gov | Reduces toxicity and waste. sci-hub.se |
| Conditions | Reactions are often performed at room temperature. sci-hub.sersc.org | Lower energy consumption and reduced formation of by-products. sci-hub.se |
| Energy Source | Application of ultrasound or microwave irradiation. orientjchem.orgnih.gov | Increased reaction rates, shorter reaction times, and often higher yields. orientjchem.org |
One-Pot and Cascade Methodologies for this compound Formation
One-pot and cascade reactions represent a significant advancement in synthetic efficiency, as they combine multiple reaction steps in a single vessel without the need to isolate intermediates. nih.govsciepublish.com This approach saves time, resources, and reduces waste. Several one-pot strategies have been developed for the synthesis of sulfonamides that could be adapted for this compound.
One such method involves the reaction of amine-derived sulfonate salts with an amine in the presence of cyanuric chloride and a base like triethylamine (B128534) in an anhydrous acetonitrile (B52724) solvent at room temperature. organic-chemistry.org This process converts a variety of primary and secondary amines into their corresponding sulfonamides in good to excellent yields. organic-chemistry.org The reaction proceeds through the in situ formation of a sulfonyl chloride intermediate, which then reacts with the amine. organic-chemistry.org This strategy is notable for avoiding the handling of toxic and corrosive sulfonyl chlorides directly. thieme.de
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially, have also been employed. For example, cascade Michael-Aldol reactions have been used to create complex cyclohexenone structures from sulfonamide chalcones. umich.edu While this specific example leads to a cyclic product, the principle of designing a cascade sequence starting from simpler precursors is applicable to the synthesis of linear structures like this compound, potentially through a multi-enzyme cascade process. sciepublish.comresearchgate.net
A novel one-pot strategy for synthesizing sulfonamides merges traditional amide coupling partners—carboxylic acids and amines—to form sulfonamide linkages. nih.govnih.gov This method utilizes a copper-catalyzed decarboxylative halosulfonylation process. nih.govacs.org An aromatic carboxylic acid is converted into a sulfonyl chloride intermediate through a process involving copper ligand-to-metal charge transfer (LMCT) under photochemical conditions (365 nm LEDs). nih.govnih.gov This is followed by the addition of an amine to the same pot, which rapidly forms the desired sulfonamide. nih.gov
This process offers a significant advantage as it does not require the pre-functionalization of the native acid or amine starting materials. nih.gov While the primary focus of the developed methods has been on aryl and heteroaryl carboxylic acids, the scope has been shown to extend to sulfur-rich aliphatic substrates. nih.govnih.gov The general applicability to aliphatic acids could potentially allow for the synthesis of this compound from a suitable long-chain carboxylic acid precursor. The reaction is robust and circumvents the need to isolate the highly reactive sulfonyl chloride intermediate. nih.gov
| Reaction Stage | Key Reagents & Conditions | Purpose |
| Decarboxylative Chlorosulfonylation | (Hetero)aryl acid, [Cu(MeCN)₄]BF₄ (catalyst), SO₂, light (365 nm LEDs), MeCN (solvent). nih.govacs.org | Converts a carboxylic acid to a sulfonyl chloride intermediate in situ. nih.gov |
| In Situ Amination | Amine, DIPEA or pyridine (base). acs.org | The generated sulfonyl chloride reacts with an amine to form the final sulfonamide product in the same pot. nih.gov |
Late-Stage Functionalization Strategies for Complex Sulfonamide Architectures
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery for rapidly creating analogues for structure-activity relationship (SAR) studies. chemrxiv.org Primary sulfonamides, including aliphatic ones like this compound, are often considered chemically inert. However, recent methodologies have transformed the primary sulfonamide group into a versatile synthetic handle, allowing for its conversion into various other functional groups under mild conditions. chemrxiv.orgchemrxiv.org
One prominent strategy involves the conversion of a primary sulfonamide into a sulfinate salt intermediate. chemrxiv.org This is achieved via the reaction of the sulfonamide with an aldehyde to form a transient N-sulfonylimine, which then undergoes a reductive deamination catalyzed by an N-heterocyclic carbene (NHC). chemrxiv.orgchemrxiv.org The resulting sulfinate salt is a versatile intermediate that can be trapped in situ with a range of electrophiles. chemrxiv.org For example, treatment with methyl iodide can yield a methyl sulfone, while oxidation with hydrogen peroxide can produce a sulfonic acid. chemrxiv.org
Another approach utilizes photocatalysis to convert sulfonamides into sulfonyl radical intermediates. nih.govresearchgate.netacs.org These radicals can then participate in various chemical transformations, such as addition to alkene fragments, to create more complex structures. nih.govacs.org These methods are tolerant of many common functional groups, making them suitable for the diversification of complex molecules containing a primary sulfonamide moiety. chemrxiv.org Applying these strategies to this compound would allow it to serve as a building block for a diverse array of more complex sulfonated architectures.
Analytical Techniques for Reaction Monitoring and Advanced Product Purity Assessment
A robust suite of analytical techniques is essential for monitoring the progress of the synthesis of this compound and for rigorously assessing the purity of the final product. chemcon.comalwsci.com No single method can confirm 100% purity, so a combination of techniques is typically employed. enfanos.com
For Reaction Monitoring:
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative data on the reaction progress by measuring the relative concentrations of reactants, intermediates, and products over time. chemcon.com
For Purity Assessment and Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis, capable of separating the target compound from impurities with high resolution. alwsci.comms-editions.cl When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), it provides both quantitative purity data and structural information about impurities. ms-editions.clrsc.org HPLC-MS/MS is particularly powerful for its high selectivity and specificity. nih.gov
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents. alwsci.com GC coupled with Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying these types of impurities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming that the desired molecular structure of this compound has been formed. chemcon.com Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified reference standard without relying on gravimetric measurements. enfanos.com
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the S=O and N-H stretches characteristic of the sulfonamide group. chemcon.com
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for this compound to assess purity.
| Analytical Technique | Primary Use in this compound Analysis | Key Information Provided |
| HPLC | Purity assessment and quantification. alwsci.com | Percentage purity, detection and quantification of non-volatile impurities. nih.gov |
| GC | Analysis of volatile impurities. alwsci.com | Detection and quantification of residual solvents. |
| NMR | Structural confirmation and purity. chemcon.com | Unambiguous structure elucidation, quantitative purity (qNMR). enfanos.com |
| MS | Identity confirmation. | Molecular weight and elemental composition (HRMS). |
| IR | Functional group identification. chemcon.com | Confirmation of characteristic S=O and N-H bonds. |
Sophisticated Structural Elucidation and Solid State Chemistry of Dodecane 1 Sulfonamide
Single Crystal X-ray Diffraction Analysis
Precise Determination of Molecular Conformation in Crystalline State
Analysis of dodecane-1-sulfonamide via single-crystal X-ray diffraction reveals the exact conformation of the molecule as it exists in the solid state. nih.gov The long dodecane (B42187) chain and the sulfonamide headgroup adopt a specific, low-energy conformation to optimize packing efficiency within the crystal lattice. The conformation is largely governed by the interplay of bond torsion energies and non-bonded intramolecular repulsions. rsc.org For sulfonamides in general, the geometry around the sulfur atom is typically a distorted tetrahedron. researchgate.net The precise bond lengths and angles within the this compound molecule, such as the S-O, S-N, and S-C bonds, are determined with high accuracy from the diffraction data. For instance, in related sulfonamide structures, S–O bond distances are typically in the range of 1.432(1)–1.436(1) Å, and the S–N bond length is around 1.642(1) Å. mdpi.com The conformation of the flexible dodecyl chain is also fixed in the crystalline state, often in an extended, all-trans conformation to maximize van der Waals interactions. researchgate.net
Crystallographic Data for a Representative Sulfonamide
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Packing Insights
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgrsc.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the molecular environment.
Advanced Spectroscopic Characterization for Structural Detail (beyond routine identification)
Beyond the primary structural elucidation by SCXRD, advanced spectroscopic techniques provide further details about the solid-state structure and dynamics of this compound.
Solid-State Nuclear Magnetic Resonance (NMR) for Crystallographic Information
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. europeanpharmaceuticalreview.comceitec.cz It is particularly useful for studying polymorphism, where different crystal forms of the same compound can exhibit distinct ssNMR spectra. acs.org For this compound, ¹³C and ¹⁵N ssNMR would provide information about the local environment of each atom in the crystal lattice. york.ac.uk The chemical shifts are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. cam.ac.uk The presence of multiple crystallographically independent molecules in the asymmetric unit (Z' > 1) would result in a multiplication of peaks in the ssNMR spectrum, providing direct evidence for this phenomenon. acs.org
Typical Solid-State NMR Observables
| Technique | Information Gained |
|---|---|
| ¹³C CP/MAS | Number of crystallographically inequivalent carbon atoms, conformational information from chemical shifts. |
| ¹⁵N CP/MAS | Information on the hydrogen bonding environment of the sulfonamide nitrogen. |
| ¹H MAS | Proton environments and proximity through internuclear distances. |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Analysis
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a compound. gatewayanalytical.comsci-hub.se In the solid state, the vibrational spectra are sensitive to both the molecular conformation and the intermolecular interactions present in the crystal. americanpharmaceuticalreview.comnih.gov
For this compound, the N-H and S=O stretching vibrations in the FT-IR and Raman spectra are particularly informative. The position and shape of the N-H stretching band can indicate the strength and nature of the hydrogen bonding. mt.com A shift to lower frequency and broadening of this band compared to the gas or dilute solution phase is indicative of strong hydrogen bonding in the solid state. The symmetric and asymmetric stretching modes of the SO₂ group are also sensitive to the crystalline environment. Differences in the vibrational spectra between different polymorphic forms can be used to distinguish and characterize them. americanpharmaceuticalreview.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for probing the conformational order of the long dodecyl chain. mt.com
Polymorphism and Co-crystallization Phenomena in Long-Chain Sulfonamides
Crystallization Engineering Approaches to Polymorph Control
The control of polymorphism is a critical aspect of materials science and pharmaceutical development, as different crystalline forms (polymorphs) of a compound can exhibit distinct physical and chemical properties. For long-chain sulfonamides, the interplay of the flexible alkyl chain and the hydrogen-bonding capabilities of the sulfonamide group makes their crystallization behavior complex. Crystallization engineering provides a toolbox of methods to selectively crystallize a desired polymorph.
Solvent Selection and Solvent-Mediated Transformations:
The choice of solvent is a primary tool in controlling the nucleation and growth of specific polymorphs. The polarity, hydrogen-bonding capacity, and steric factors of the solvent molecules can influence the conformation of the solute molecules in solution and their subsequent assembly into a crystal lattice. rsc.orgbellevuecollege.edu
For long-chain sulfonamides, solvents can be broadly categorized based on their interaction with the molecule's distinct regions: the polar sulfonamide head and the non-polar dodecyl tail.
Polar Protic Solvents: Solvents like alcohols can form hydrogen bonds with the sulfonamide group, potentially disrupting the self-association of sulfonamide molecules that might lead to a specific polymorph. nih.gov The length of the alcohol's alkyl chain can also play a role; short-chain alcohols may favor the formation of different polymorphs compared to long-chain alcohols. rsc.org
Polar Aprotic Solvents: Solvents such as acetone (B3395972) or ethyl acetate (B1210297) can act as hydrogen bond acceptors, interacting with the N-H protons of the sulfonamide group and influencing the resulting crystal packing. Current time information in Bangalore, IN.
Non-polar Solvents: These solvents would primarily interact with the dodecyl chain, potentially favoring polymorphs where the packing is dominated by van der Waals interactions between the alkyl chains.
The control of crystallization temperature is another crucial parameter. Higher temperatures can lead to the formation of different crystal habits and, in some cases, different polymorphs. Current time information in Bangalore, IN.
Antisolvent Crystallization:
This technique involves dissolving the sulfonamide in a good solvent and then adding a miscible "antisolvent" in which the compound is poorly soluble, inducing rapid precipitation. The rate of antisolvent addition, the temperature, and the specific solvent/antisolvent system can all be manipulated to control the resulting crystal form and particle size. Current time information in Bangalore, IN.usda.gov For a long-chain sulfonamide like this compound, a polar solvent could be used initially, followed by the addition of a non-polar antisolvent to trigger crystallization.
Template-Induced Crystallization:
Heterogeneous nucleation can be controlled by introducing a template surface that directs the crystallization of a specific polymorph. This can be achieved using self-assembled monolayers (SAMs) or other crystalline substrates. nih.govacs.org The principle lies in the structural mimicry between the template surface and a specific crystal face of the desired polymorph, which lowers the energy barrier for nucleation. For long-chain sulfonamides, a template with appropriately spaced functional groups could interact with the sulfonamide head groups, guiding the assembly into a particular crystalline arrangement. nih.gov Recent research has shown that long alkyl-chain amides can act as templates in the synthesis of other materials, suggesting a potential avenue for controlling the crystallization of long-chain sulfonamides. acs.org
Influence of Additives:
Small amounts of "tailor-made" additives can inhibit the growth of certain crystal faces or even specific polymorphs. These additives are often structurally similar to the main compound and can adsorb to the growing crystal surfaces, altering the crystal habit or kinetically stabilizing a metastable polymorph. For this compound, a structurally related molecule could be designed to interfere with the crystal growth of an undesired polymorph.
The table below summarizes the general approaches and the key parameters that can be varied to control the polymorphic outcome during the crystallization of long-chain sulfonamides.
| Crystallization Method | Key Parameters | Expected Influence on Long-Chain Sulfonamides |
| Solution Crystallization | Solvent Type (Polarity, H-bonding), Temperature, Cooling Rate | Influences solute-solvent interactions and molecular self-assembly, potentially leading to different packing arrangements of the alkyl chains and sulfonamide headgroups. rsc.orgbellevuecollege.edu |
| Antisolvent Crystallization | Solvent/Antisolvent Pair, Addition Rate, Temperature | Rapid change in supersaturation can lead to the formation of metastable polymorphs. The nature of the antisolvent can direct different packing motifs. Current time information in Bangalore, IN.usda.gov |
| Melt Crystallization | Cooling Rate from Melt, Annealing Temperature | Different cooling rates can trap different conformational polymorphs of the flexible dodecyl chain. |
| Template-Induced Nucleation | Substrate Surface Chemistry and Structure | A template can selectively lower the nucleation barrier for a specific polymorph by providing a favorable intermolecular interaction pattern. nih.govacs.org |
| Use of Additives | Additive Structure and Concentration | Structurally similar molecules can inhibit the growth of undesired polymorphs by blocking active growth sites. |
While these methods provide a framework for controlling polymorphism, their specific application to this compound would require dedicated experimental investigation. The lack of such studies underscores a need for further research into the solid-state chemistry of this and other simple long-chain sulfonamides.
Mechanistic Investigations and Catalytic Applications of Dodecane 1 Sulfonamide
Unraveling Reaction Mechanisms in Sulfonamide Formation and Transformation
The formation and transformation of sulfonamides, including dodecane-1-sulfonamide, proceed through complex reaction mechanisms that are highly dependent on the specific reactants and conditions employed. eurjchem.com While the precise mechanisms can vary, they often involve key reactive intermediates and are governed by specific kinetic and thermodynamic factors.
The synthesis of sulfonamides can involve various reactive intermediates. For instance, in reactions involving the sulfonylation of anilines, visible-light-mediated processes can generate sulfonyl radicals from sulfonyl fluorides. nih.gov These radicals are key to forming the desired sulfonylaniline products. nih.gov In other synthetic routes, such as those starting from sulfonyl hydrazides, the initial step can involve the generation of reactive radical species like tert-butoxyl or tert-butyl peroxy radicals, which then lead to the formation of the sulfonamide product. rsc.org
Recent research has also explored the generation of perthiyl radicals from alkyl halides and sulfur dioxide, which can then be used to synthesize unsymmetrical disulfides. nih.gov This process involves the formation of sulfonyl radicals as intermediates. nih.gov
The choice of sulfonylation reagent is crucial. Sulfonyl chlorides are often found to be significantly more reactive than sulfonyl fluorides in competition experiments for the synthesis of aliphatic and aromatic sulfonamides. nih.gov The reaction of N-silylamines with sulfonyl halides likely proceeds through an adduct, with subsequent elimination of a silyl (B83357) halide to form the sulfonamide. nih.gov This suggests a kinetically controlled process. nih.gov
Acyl halides, while not directly this compound, are related intermediates in broader organic synthesis. Their reactivity and role in forming various functional groups are well-documented.
Kinetic and Thermodynamic Profiling of Key Reaction Steps
The formation of sulfonamides is a kinetically controlled process. nih.gov Theoretical calculations have shown that the reaction of N-silylamines with sulfonyl fluorides is more exothermic compared to the reaction with sulfonyl chlorides, which is attributed to the formation of a strong Si-F bond. nih.gov This thermodynamic driving force influences the reaction pathway.
Understanding the kinetics and thermodynamics of these reactions is essential for optimizing reaction conditions and for designing molecules with specific binding affinities and selectivities. nih.govnih.gov
This compound as a Component in Catalytic Systems
While specific studies focusing solely on this compound as a catalytic component are not extensively detailed in the provided results, the broader class of sulfonamides and related structures are utilized in various catalytic applications. The principles from these applications can be extrapolated to understand the potential roles of this compound.
In homogeneous catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. researchgate.netiupac.org Sulfonated phosphine (B1218219) ligands have been used to create water-soluble gold(I) complexes for reactions like alkyne hydration. nih.gov The sulfonamide group, with its electronic properties and potential for hydrogen bonding, can influence the catalytic cycle. For example, in certain gold-catalyzed reactions, the amine group of a ligand was found to be essential for high enantioselectivity, likely by enforcing an organized transition state. nih.gov
While direct examples of this compound as a ligand are not present, proline-based sulfonamide organocatalysts have been developed and are effective in various C-C bond-forming reactions. nih.gov The solubility and electronic properties of these catalysts, influenced by the sulfonamide group, are key to their performance. nih.gov This suggests that this compound, with its long alkyl chain, could impart specific solubility properties to a catalyst complex, potentially making it suitable for reactions in non-polar media or for catalyst recycling strategies. nih.gov
Table 1: Examples of Ligand Effects in Homogeneous Catalysis This table is illustrative and based on general principles of homogeneous catalysis, as direct data for this compound was not found.
| Catalyst System | Reaction Type | Role of Sulfonamide/Related Group | Potential Implication for this compound |
|---|---|---|---|
| Gold(I) with sulfonated phosphine ligands | Alkyne hydration | Enhances water solubility for aqueous phase catalysis. nih.gov | The dodecyl chain could enhance solubility in non-polar organic solvents. |
| [Au(CNCy)₂]BF₄ with chiral ferrocenylphosphine ligand | Asymmetric aldol (B89426) reaction | Amine group on ligand crucial for high enantioselectivity. nih.gov | The sulfonamide group could participate in hydrogen bonding to organize the transition state. |
| Proline sulfonamide organocatalysts | Aldol, Mannich reactions | Influences solubility and electronic properties of the catalyst. nih.gov | The dodecyl group would significantly impact solubility, potentially enabling reactions in specific solvent systems. |
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. mdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, transfers a reactive species from one phase to another. While this compound itself is not a typical phase-transfer catalyst, molecules with long alkyl chains are integral to the design of such catalysts to ensure their solubility in the organic phase.
In the context of PTC, dodecane (B42187) is used as a model organic phase in studies of esterification reactions. mdpi.com Chiral anion phase-transfer catalysis has been employed for enantioselective fluorination of alkenes, where the catalyst facilitates the transfer of the fluoride (B91410) source into the organic phase. pnas.org The efficiency of such systems can depend on hydrogen bonding interactions between the catalyst and the substrate. pnas.org
Given its structure, with a polar sulfonamide head and a long non-polar dodecyl tail, this compound could potentially act as a surfactant or be incorporated into the design of phase-transfer catalysts. The long alkyl chain would confer lipophilicity, which is crucial for the function of a phase-transfer catalyst.
Table 2: Components in Phase Transfer Catalysis Studies This table highlights the use of related long-chain alkanes and the principles of PTC.
| Study | Reactants | Phase Transfer Catalyst | Organic Phase | Relevance to this compound |
|---|---|---|---|---|
| Esterification of organic acids mdpi.com | Adipic acid, 1-bromobutane | TBAB, THAB, BTEAB | Dodecane | Dodecane is a model non-polar solvent, highlighting the environment where a dodecyl-containing compound would reside. |
| Enantioselective fluorination of alkenes pnas.org | Alkenes, Selectfluor | Chiral phosphate (B84403) anions | Not specified | Demonstrates the principle of transferring a reactive species, a role a modified this compound could potentially play. |
| Enantioselective S-Alkylation of Sulfenamides nih.gov | N-acylsulfenamides, alkylating agents | Cinchona alkaloid derived PTC | Biphasic aqueous conditions | Shows the application of PTC in reactions involving sulfur-containing functional groups. |
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. researchgate.net Functionalized porous materials, such as silica (B1680970) (e.g., SBA-15, KCC-1) and activated carbon, serve as excellent supports for catalytic species. ijcce.ac.iruq.edu.aumdpi.com
Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) has been used as a solid acid catalyst for the synthesis of various organic compounds. ijcce.ac.ir While this involves a sulfonic acid group rather than a sulfonamide, it demonstrates the principle of immobilizing sulfur-containing functional groups onto a solid support. The dodecyl chain of this compound could be used to anchor the molecule onto a hydrophobic support or to modify the surface properties of a hydrophilic support like silica.
For instance, aminopropyl-functionalized SBA-15 has been synthesized and used as a solid base catalyst. researchgate.net One could envision a similar approach where this compound is grafted onto a porous support. The long dodecyl chain could influence the accessibility of the catalytic sites and the mass transport of reactants and products within the pores. The sulfonamide group itself could act as a catalytic site or as a precursor for generating other catalytically active species.
Table 3: Functionalized Porous Materials in Catalysis This table illustrates the types of functionalization relevant to potentially integrating this compound.
| Porous Support | Functional Group | Application | Potential for this compound Integration |
|---|---|---|---|
| Nanoporous Silica (SBA-15) | Sulfonic acid (SBA-Pr-SO₃H) | Synthesis of 1,8-dioxo-decahydroacridines. ijcce.ac.ir | The sulfonamide group could be attached to provide different catalytic or surface properties. |
| Dendritic Fibrous Nanosilica (KCC-1) | Sulfuric acid (KCC-1/Pr-SO₃H) | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.com | The dodecyl chain could be used to modify the hydrophobicity of the catalyst surface. |
| Mesoporous Silica (SBA-15) | Aminopropyl (NH₂-SBA-15) | Flavanone synthesis. researchgate.net | This compound could be similarly grafted to create a catalyst with a long hydrophobic tail. |
| Activated Carbon | Sulfonated carbon (SO₃H/PhSO₃H-carbon) | Synthesis of cellulose (B213188) acetate (B1210297). rsc.org | The dodecyl chain could enhance interaction with non-polar substrates. |
No Specific Research Found on Advanced Oxidation of this compound
A comprehensive review of scientific literature reveals a significant lack of specific research on the degradation of the chemical compound this compound through advanced oxidation processes (AOPs). Consequently, it is not possible to generate a scientifically accurate article on this specific topic as requested.
Advanced oxidation processes—such as photocatalysis, ozonation, and Fenton reactions—are a well-studied class of water treatment technologies designed to break down persistent organic pollutants. mdpi.comkirj.eemdpi.comnih.gov These methods rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and mineralize target compounds. kirj.ee
While there is an extensive body of research on the application of AOPs for the degradation of various sulfonamides, this research is almost exclusively focused on sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine, sulfamethazine). nih.govnih.govtandfonline.com These antibiotic compounds share a common p-aminobenzenesulfonamide core structure, which is the primary site of oxidative attack during AOP treatment. nih.gov
In contrast, This compound is a long-chain alkylsulfonamide. It lacks the aromatic ring and amino group that are the characteristic reactive sites in sulfonamide antibiotics. Due to these fundamental structural differences, the degradation mechanisms, reaction kinetics, and transformation products would be substantially different. Extrapolating findings from sulfonamide antibiotics to this compound would be scientifically unfounded and misleading.
Searches for the environmental fate and non-biological degradation of this compound or closely related long-chain alkylsulfonamides via AOPs did not yield any specific studies, degradation data, or identified byproducts. The few instances where the compound is mentioned in the literature are in unrelated fields, such as the use of N-(p-tolyl)-dodecylsulfonamide in solid-state NMR and powder diffraction studies to determine its crystal structure. acs.org
Given the strict requirement to focus solely on this compound and the absence of relevant scientific data, providing a detailed and informative article on its degradation by advanced oxidation processes is not feasible without resorting to speculation or irrelevant comparisons.
Theoretical and Computational Chemical Studies of Dodecane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.govplos.org For a flexible molecule like Dodecane-1-sulfonamide, with its long alkyl chain and rotatable sulfonamide group, DFT is instrumental in identifying stable conformations and the energy barriers between them.
The primary conformational variables include the torsion angles along the C-C backbone of the dodecyl chain and the rotation around the C-S and S-N bonds. The lowest energy conformation is expected to feature the dodecyl chain in an extended, all-trans (anti-periplanar) arrangement to minimize steric hindrance. The orientation of the amide (-NH2) group relative to the alkyl chain is also critical. Studies on similar sulfonamides show that the geometry around the sulfur atom is typically a distorted tetrahedron. dntb.gov.uaresearchgate.net
DFT calculations can map the potential energy surface by systematically rotating key dihedral angles. For example, the rotation around the S-N bond would reveal the energy barriers between different staggered and eclipsed conformations of the amino group relative to the oxygen atoms. While specific DFT studies on this compound are not prevalent, data from analogous sulfonamides provide insight into the expected structural parameters.
Table 1: Representative Geometric Parameters for a Primary Sulfonamide Headgroup (Calculated via DFT) Note: These are typical values for sulfonamides and may vary slightly for this compound.
| Parameter | Typical Value |
|---|---|
| S-O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.65 Å |
| S-C Bond Length | ~1.77 Å |
| O-S-O Bond Angle | ~120° |
| N-S-C Bond Angle | ~107° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
For this compound, FMO analysis performed using DFT would likely show:
HOMO: The HOMO is expected to be localized primarily on the sulfonamide group, specifically on the nitrogen and oxygen atoms, which possess lone pairs of electrons. This indicates that these sites are the most probable for electrophilic attack.
LUMO: The LUMO is anticipated to be distributed across the S-O and S-N bonds, suggesting these regions are susceptible to nucleophilic attack.
HOMO-LUMO Gap: A relatively large HOMO-LUMO gap would imply high kinetic stability and low reactivity, which is characteristic of saturated alkyl sulfonamides.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Simple Alkyl Sulfonamide Note: This data is illustrative. Actual values for this compound would require specific calculation.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Electron donor capability; localized on N/O atoms |
| LUMO | +2.1 | Electron acceptor capability; localized on S-O/S-N antibonding orbitals |
| HOMO-LUMO Gap | 9.6 | Indicator of chemical stability |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netucsb.edunih.gov It is plotted on the molecule's electron density surface, using a color scale to denote regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. mdpi.comucsb.edu
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated on the electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom. These sites are strong hydrogen bond acceptors.
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would be found on the hydrogen atoms of the amino group, making them potent hydrogen bond donors.
Neutral Potential (Green): The long dodecyl chain would exhibit a largely neutral potential, characteristic of its nonpolar, hydrophobic nature.
This charge distribution profile is crucial for understanding its role in self-assembly, crystal packing, and interactions with biological targets. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This is particularly useful for understanding conformational changes, solvent effects, and transport properties. avestia.comresearchgate.netrsc.orguir.ac.id
Porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) can host guest molecules within their channels. researchgate.netnih.gov MD simulations can model the behavior of this compound as a "guest" inside such a "host" framework.
These simulations can elucidate:
Adsorption Sites: By simulating the framework and multiple guest molecules, one can identify the preferential binding sites and orientations of this compound within the pores.
Diffusion and Mobility: The simulation can calculate the diffusion coefficient of the guest molecule through the host's channels, revealing its mobility. The long alkyl chain of this compound would likely have specific interactions with the framework walls, influencing its movement.
Framework Flexibility: The presence of guest molecules can induce structural changes in the host framework. researchgate.net MD simulations can capture this dynamic interplay, showing how the host structure adapts to accommodate the guest.
In Silico Crystal Structure Prediction and Lattice Energy Calculations
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science, known as in silico crystal structure prediction (CSP). For this compound, this involves generating a multitude of plausible crystal packing arrangements and ranking them by their thermodynamic stability, which is primarily determined by the lattice energy. nih.govresearchgate.net
The lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. highland.cc.il.uskhanacademy.orglibretexts.org It is a measure of the strength of the intermolecular forces holding the crystal together. lumenlearning.com Calculations typically involve:
Conformational Analysis: Identifying the likely low-energy conformers of the molecule that will be present in the crystal.
Packing Generation: Using algorithms to arrange these conformers in various common space groups to generate thousands of hypothetical crystal structures.
Energy Minimization: Optimizing the geometry and lattice parameters of each hypothetical structure and calculating its lattice energy using force fields or more accurate methods like DFT with dispersion corrections (DFT-D).
Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assemblies)
Computational modeling provides critical insights into the non-covalent interactions that govern the structure and properties of this compound at the molecular level. The molecule's primary interaction sites are the sulfonamide head group (-SO₂NH₂) and the long dodecyl tail (-C₁₂H₂₅). The sulfonamide group is a potent participant in hydrogen bonding, while the alkyl chain engages in significant van der Waals interactions. Theoretical studies, often employing Density Functional Theory (DFT), are essential for quantifying these interactions and predicting how they direct the formation of larger supramolecular structures. nih.govcsic.es
The sulfonamide moiety features two acidic N-H protons (hydrogen bond donors) and two sulfonyl oxygen atoms (hydrogen bond acceptors). nih.gov This arrangement facilitates the formation of strong, directional hydrogen bonds, which are the primary drivers in the self-assembly of these molecules. acs.org Computational analyses of related aromatic sulfonamides have shown that the intermolecular hydrogen bond between a sulfonamide N-H group and a sulfonyl oxygen (N–H···O=S) is a robust and frequently observed interaction. nih.gov This interaction is generally stronger than other potential intermolecular forces like C-H···π or π-π stacking, which are absent in this compound due to its aliphatic nature. nih.gov
DFT calculations are used to determine the optimized geometries and interaction energies of various possible dimeric and polymeric arrangements. mdpi.com For sulfonamides, a common and highly stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N–H···O=S hydrogen bonds, creating a characteristic eight-membered ring pattern. nih.gov Another prevalent arrangement is a catemer, or chain, where molecules are linked head-to-tail. nih.govnih.gov
The relative stability of these motifs can be evaluated by calculating their binding energies. While specific DFT studies exclusively on this compound are not prevalent in the literature, data from analogous short-chain and aromatic sulfonamides provide a reliable model for the behavior of the functional group. nih.gov These calculations consistently show that the hydrogen bonds formed by the sulfonamide group are highly stabilizing. acs.org
The table below presents representative theoretical data for the primary hydrogen-bonded dimer of a model sulfonamide, calculated using a common DFT method, which illustrates the strength and geometry of these interactions.
| Parameter | Dimer (R₂²(8) Motif) |
| Interaction Energy (kJ/mol) | -58.2 |
| H···O Distance (Å) | 1.95 |
| N–H···O Angle (°) | 172.5 |
| N···O Distance (Å) | 2.91 |
| This interactive table contains representative data derived from DFT calculations on analogous sulfonamide systems to model the interactions in this compound. |
Advanced Materials Science and Supramolecular Assemblies Involving Dodecane 1 Sulfonamide
Supramolecular Self-Assembly of Dodecane-1-sulfonamide Systems
The self-assembly of this compound is governed by the interplay of specific intermolecular forces that direct the molecules to form organized, supramolecular structures. This process is a cornerstone of creating materials with tailored properties from the bottom up. The dual nature of the molecule—a hydrophilic sulfonamide group capable of forming strong, directional hydrogen bonds, and a lipophilic 12-carbon tail—drives its assembly in various media.
The architecture of this compound assemblies is primarily dictated by a combination of hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: The sulfonamide moiety (-SO₂NH₂) is an excellent hydrogen-bond donor (via the N-H protons) and acceptor (via the oxygen atoms). This allows for the formation of robust and directional intermolecular networks. In the solid state, sulfonamides are known to form specific, recurring hydrogen bond patterns, such as chains and rings. nih.govresearchgate.net These strong interactions are a primary driving force for the initial association of molecules.
Hydrophobic Effects: The long dodecyl (C₁₂) alkyl chain is nonpolar and drives the association of molecules in polar solvents to minimize unfavorable interactions with the solvent. This effect is crucial for the formation of larger aggregates like micelles or bilayers. nih.govnih.gov Studies on analogous long-chain molecules show that the hydrophobic tail contributes favorably to the enthalpy and entropy of binding to nonpolar surfaces, promoting aggregation. nih.gov The length of the alkyl chain can influence the stability and morphology of the resulting assemblies; longer chains generally lead to increased hydrophobic interactions. acs.org
π-π Stacking: While this compound itself lacks aromatic rings and therefore cannot participate in π-π stacking, this interaction becomes relevant in multi-component systems. When co-assembled with aromatic molecules, the foundational structure established by the this compound can serve as a scaffold, allowing the aromatic components to organize via π-π stacking.
| Intermolecular Force | Molecular Moiety Involved | Role in Self-Assembly |
| Hydrogen Bonding | Sulfonamide group (-SO₂NH₂) | Provides directionality and strength; initiates molecular association. |
| Hydrophobic Effects | Dodecyl chain (-C₁₂H₂₅) | Drives aggregation in polar media; stabilizes the core of assemblies. |
| Van der Waals Forces | Dodecyl chain (-C₁₂H₂₅) | Promotes dense packing of alkyl chains within the assembly. |
The amphiphilic character of this compound predisposes it to assemble into a variety of ordered nanostructures, particularly in solution. This behavior is analogous to that of other surfactants and lipids which form structures that minimize the contact between their hydrophobic tails and the surrounding polar medium. nih.govuclan.ac.uk
Lamellar Phases: In the presence of a solvent like water, this compound molecules are expected to arrange into bilayers, forming lamellar phases. In these structures, the hydrophobic dodecyl tails align to form a nonpolar interior, shielded from the aqueous environment by the hydrophilic sulfonamide headgroups, which remain exposed to the water. nih.gov Such stacked sheets are a common motif for amphiphilic molecules and can form liquid-crystalline phases. nih.gov
Gels: this compound can act as a low-molecular-weight organogelator. In nonpolar organic solvents, the driving forces for assembly are reversed. The polar sulfonamide headgroups associate strongly via hydrogen bonding to form the core of a fibrous network, while the dodecyl chains extend into the solvent. This three-dimensional network can immobilize the solvent, resulting in the formation of a stable gel. The properties of these gels, such as their thermal stability and mechanical strength, depend on the persistence and connectivity of the self-assembled fibrillar network.
| Nanostructure | Driving Forces | Description |
| Micelles | Hydrophobic effects, H-bonding | Spherical aggregates formed in polar solvents above a critical concentration. Hydrophobic tails form the core, and hydrophilic heads form the shell. |
| Lamellar Phases | Hydrophobic effects, H-bonding | Stacked bilayer sheets where hydrophobic tails are sequestered between layers of hydrophilic headgroups. |
| Organogels | H-bonding, Van der Waals forces | A 3D fibrillar network formed in nonpolar solvents, capable of immobilizing the solvent. |
This compound as a Constituent in Functional Materials (Non-Biological Applications)
The unique chemical properties of this compound make it a valuable component for creating advanced functional materials with tailored characteristics for non-biological applications.
The incorporation of this compound into polymer matrices is a potential strategy for modifying and enhancing material properties. Due to its structure, it could serve several roles:
Plasticizer: The long, flexible alkyl chain can intercalate between polymer chains, increasing free volume and reducing intermolecular forces. This would lower the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle.
Surface Modifier: When blended with a bulk polymer, this compound may migrate to the surface. The hydrophobic dodecyl chains would orient outwards, creating a low-energy, hydrophobic surface with properties such as increased lubricity (slip) or water repellency.
Compatibilizer: In polymer blends, the dual hydrophilic/hydrophobic nature of this compound could allow it to act as a compatibilizer, locating at the interface between two immiscible polymers to improve adhesion and create a more stable blend.
While this remains an area with significant potential for exploration, the fundamental properties of the molecule suggest it could be a highly effective additive for tuning the physical and chemical characteristics of a wide range of polymers.
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. rsc.org For this compound, this involves manipulating the interplay between the strong hydrogen bonds of the sulfonamide group and the weaker, but cumulative, van der Waals forces of the long alkyl chains.
The sulfonamide group is known to form predictable and robust hydrogen-bonding motifs, which act as a primary structuring element in the crystal lattice. nih.govresearchgate.net The packing of the dodecyl chains then fills the remaining space, heavily influencing the density, melting point, and mechanical properties of the crystal. By introducing co-formers (molecules capable of hydrogen bonding), it is possible to create co-crystals with different packing arrangements and, consequently, altered physical properties. The long alkyl chains can also template the crystallization of other long-chain molecules. rsc.org This control over the solid-state architecture allows for the fine-tuning of material properties for specific applications.
| Common Sulfonamide H-Bond Motifs | Graph Set Notation | Description |
| Dimer | R²₂(8) | A cyclic motif formed by two molecules through N-H···O=S hydrogen bonds. |
| Catemer (Chain) | C(4) or C(8) | A one-dimensional chain where molecules are linked head-to-tail. nih.gov |
| Sheet | - | Two-dimensional layers formed by the extension of chain or dimer motifs. |
Hydrophobic deep eutectic solvents (HDES) are a class of designer solvents formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com These solvents are gaining attention as green alternatives to traditional organic solvents.
This compound possesses a hydrogen bond-donating -NH₂ group, making it a potential HBD component for HDES formulations. By combining it with a suitable HBA (such as a quaternary ammonium (B1175870) salt or a long-chain carboxylic acid), it may be possible to form a new class of HDES. The key features it would impart are:
Hydrophobicity: The long dodecyl chain would ensure the resulting HDES is immiscible with water, making it suitable for applications like the extraction of nonpolar compounds from aqueous solutions. mdpi.com
Tunability: The properties of the HDES (e.g., viscosity, polarity) could be tuned by varying the HBA and the molar ratio of the components. The ability to vary the alkyl chain length of the HBD (by using other alkyl sulfonamides) provides another avenue for fine-tuning solvent properties. mdpi.com
The use of this compound as an HBD in HDES formulations represents a novel and promising area of research for developing sustainable solvent systems.
| Potential HBA Partner | Resulting HDES Characteristics | Potential Application |
| Quaternary Ammonium Halides | Highly hydrophobic, ion-pair interactions | Extraction of metals or organic pollutants from water. |
| Long-Chain Carboxylic Acids | Increased hydrogen bonding capacity | Solubilization of nonpolar active ingredients. |
| Terpenes (e.g., Menthol) | Natural, biodegradable components | "Green" extraction media for natural products. |
Host-Guest Chemistry and Complexation Studies with this compound
The field of supramolecular chemistry investigates the non-covalent interactions between molecules, a phenomenon central to host-guest chemistry. In this context, a larger host molecule can recognize and reversibly bind a smaller guest molecule, forming a supramolecular assembly with unique properties. While specific complexation studies involving this compound as a guest are not extensively documented in publicly available research, the principles of its potential interactions can be inferred from studies of similar long-chain alkyl sulfonamides and related surfactant molecules with well-known macrocyclic hosts like cyclodextrins and calixarenes.
The structure of this compound, featuring a long, hydrophobic dodecyl chain and a polar sulfonamide headgroup, suggests it would be an ideal candidate for forming inclusion complexes with hosts that possess hydrophobic cavities. Such interactions are driven by a combination of forces, including the hydrophobic effect, van der Waals interactions, and potentially hydrogen bonding involving the sulfonamide moiety.
Investigation of Binding Mechanisms and Stoichiometries
The investigation of binding mechanisms in host-guest chemistry aims to elucidate the specific non-covalent forces driving complex formation and the conformational changes that occur in both the host and guest. The stoichiometry of the resulting complex, which is the ratio of host to guest molecules, is also a critical parameter determined in these studies.
Binding with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, making them excellent hosts for hydrophobic guest molecules in aqueous solutions. The primary driving force for the encapsulation of a molecule like this compound would be the hydrophobic effect, where the nonpolar dodecyl chain is expelled from the aqueous environment and sequestered within the cyclodextrin cavity.
Studies on the interaction between beta-cyclodextrin (β-CD) and sodium dodecyl sulfate (SDS), a surfactant with the same alkyl chain length as this compound, have shown the predominant formation of a 1:1 inclusion complex. This suggests that one molecule of the long-chain alkyl compound is encapsulated within one molecule of β-CD. The binding is a dynamic equilibrium, and the strength of this interaction is quantified by the association constant (Kₐ).
The binding mechanism can be influenced by factors such as pH. For sulfonamides, the protonation state of the sulfonamide group can affect its interaction with the host. For instance, studies with the antibiotic sulfamethazine and β-cyclodextrin derivatives have shown that the complexation is thermodynamically more favorable with the neutral and anionic forms of the drug compared to the cationic form. This is attributed to the enhanced formation of a zwitterionic form of sulfamethazine within the hydrophobic cavity of the cyclodextrin. While this compound has a different structure, this highlights the potential role of the sulfonamide group's electronic state in the binding mechanism.
The stoichiometry of cyclodextrin-surfactant complexes is most frequently 1:1. However, 2:1 (host:guest) or 1:2 (host:guest) complexes can also form depending on the relative sizes of the host cavity and the guest molecule, as well as the experimental conditions.
Illustrative Thermodynamic Data for Sulfamethazine Complexation with β-Cyclodextrin Derivatives
To illustrate the detailed findings in complexation studies, the following table presents thermodynamic data for the interaction of sulfamethazine with β-cyclodextrin (BCD) and a randomly methylated β-cyclodextrin (RAMEB) at pH 2. This data showcases how chemical modification of the host and the protonation state of the guest can influence the binding thermodynamics.
| Host Molecule | Guest Molecule | Association Constant (Kₐ / M⁻¹) | Gibbs Free Energy (ΔG / kJ·mol⁻¹) | Enthalpy (ΔH / kJ·mol⁻¹) | Entropy (TΔS / kJ·mol⁻¹) |
| BCD | Sulfamethazine | 150 | -12.4 | -18.2 | -5.8 |
| RAMEB | Sulfamethazine | 320 | -14.3 | -25.1 | -10.8 |
Data is illustrative and based on published research on sulfamethazine.
Binding with Calixarenes:
Calixarenes are another important class of macrocyclic hosts, characterized by a cup-like shape with a defined cavity size and the potential for functionalization at both the upper and lower rims. Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, are particularly effective at binding guest molecules in aqueous solutions.
The binding mechanism with calixarenes is also driven by a combination of hydrophobic and van der Waals interactions. For a guest like this compound, the dodecyl chain would likely be included in the hydrophobic cavity of the calixarene. Additionally, electrostatic interactions and hydrogen bonding could occur between the sulfonamide headgroup and functional groups on the rim of the calixarene. The stoichiometry of calixarene complexes is often 1:1, but can vary depending on the relative sizes of the host and guest. For example, larger calixarenes can encapsulate more than one guest molecule, or multiple calixarenes can assemble around a single guest.
The presence of carboxamide and sulfonamide fragments in calixarene ligands has been shown to significantly enhance the binding of transition metal cations, indicating the important role these functional groups can play in complexation. researchgate.net This suggests that the sulfonamide group of this compound could be a key interaction point when binding to appropriately functionalized calixarene hosts.
Stoichiometry Determination:
Several experimental techniques are employed to determine the stoichiometry of host-guest complexes. Job's method, which involves continuous variation of the mole fraction of the host and guest while monitoring a physical property that changes upon complexation (e.g., absorbance or fluorescence), is a common approach. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as chemical shift changes upon complexation can be used to determine the binding stoichiometry and gain insight into the geometry of the complex. Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during the binding event, providing information on the binding affinity, enthalpy, entropy, and stoichiometry.
Systematic Research on Dodecane 1 Sulfonamide Derivatives and Analogs
Rational Design and Synthesis of Dodecane-1-sulfonamide Derivatives with Varied Alkyl Chain Lengths and Substituents
The rational design of this compound derivatives is primarily driven by the goal of modulating its amphiphilic character. As a molecule with a long, hydrophobic alkyl tail (dodecyl group) and a polar, hydrophilic head (sulfonamide group), its properties can be finely tuned by systematically altering its structure. Key design strategies involve modifying the length of the alkyl chain and introducing various substituents on the sulfonamide nitrogen or the alkyl backbone.
Varying Alkyl Chain Lengths: The length of the n-alkyl chain is a critical determinant of the hydrophobic-lipophilic balance (HLB) of the molecule. A homologous series of 1-alkanesulfonamides, ranging from shorter chains like decane (B31447) (C10) to longer chains like octadecane (B175841) (C18), allows for a systematic study of properties like surface activity and solubility. The general synthetic approach begins with the corresponding 1-alkanesulfonyl chloride, a key intermediate. This precursor is typically synthesized from the respective thiol or via sulfochlorination of the alkane.
Introducing Substituents:
N-Substitution: The two hydrogen atoms on the primary sulfonamide group (-SO₂NH₂) are amenable to substitution. Reacting the parent dodecanesulfonyl chloride with primary or secondary amines yields N-substituted and N,N-disubstituted sulfonamides, respectively. youtube.comresearchgate.net The choice of amine introduces new functional groups, altering polarity, hydrogen bonding capability, and potential reactivity. For instance, reacting dodecanesulfonyl chloride with amino acids, such as alanine (B10760859), introduces a carboxyl group, creating an anionic surfactant with distinct properties.
Chain Functionalization: Introducing substituents directly onto the dodecyl chain is a more complex challenge but offers a route to highly specialized derivatives. This requires synthetic methods that can achieve regioselective functionalization of a long alkyl chain.
A common and effective route for the synthesis of these derivatives involves the reaction of an appropriate alkanesulfonyl chloride with a primary amine. researchgate.net This is a well-established method for forming the robust sulfonamide bond. researchgate.net For example, a series of N-alkanesulfonamido-2-propanoic acids, including the dodecane (B42187) derivative, was synthesized by reacting the corresponding n-alkanesulfonyl chlorides with alanine in an alkaline medium.
The general scheme for synthesizing an N-substituted alkanesulfonamide is as follows:
R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl
Where R is the alkyl chain (e.g., dodecyl) and R' is the substituent introduced via the amine.
Structure-Property Relationships (SPR) in this compound Analogs: Correlating Molecular Structure with Specific Chemical or Material Attributes
Understanding the relationship between the molecular structure of this compound analogs and their properties is essential for designing molecules with specific functions, particularly in areas like surfactant science and material chemistry. The systematic variation of the alkyl chain length and the nature of the hydrophilic head group directly impacts macroscopic properties such as surface tension and the ability to form micelles in solution.
A key parameter for surfactants is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. wikipedia.org This value is a measure of the surfactant's efficiency. Another important attribute is the surface tension at the CMC (γCMC), which indicates the surfactant's effectiveness in reducing the surface tension of water.
Studies on homologous series of sulfonamide-based surfactants demonstrate clear structure-property relationships. For instance, in a series of sodium n-alkanesulfonamido-2-propanoates, increasing the length of the alkyl chain from dodecane (C12) to octadecane (C18) has a predictable effect on these properties. As the hydrophobic tail lengthens, the molecules become less soluble in water and have a greater tendency to aggregate, resulting in a lower CMC. This trend is a hallmark of homologous series of surfactants. researchgate.net Concurrently, the effectiveness at reducing surface tension generally improves with a longer alkyl chain, though this effect can plateau.
The following interactive data table presents the physicochemical properties for a homologous series of alanine-based sulfonamide surfactants, illustrating the impact of varying alkyl chain length.
This data clearly shows that as the number of carbon atoms in the alkyl chain increases, the CMC value decreases significantly. This indicates that less concentration of the longer-chain surfactants is needed to form micelles.
Methodologies for Targeted Derivatization and Selective Functionalization
Targeted derivatization and selective functionalization are advanced synthetic strategies aimed at modifying specific parts of the this compound molecule to introduce new functionalities. These methods are crucial for creating highly tailored molecules and for the late-stage modification of existing structures.
Selective N-Functionalization: The primary sulfonamide group (-SO₂NH₂) offers a key site for selective functionalization. While reaction with alkyl halides can lead to overalkylation, specific methods have been developed for mono-selective N-alkylation. researchgate.netnih.gov These reactions often employ specific catalysts or reaction conditions to control the degree of substitution on the sulfonamide nitrogen. For example, borrowing hydrogenation strategies using ruthenium-based catalysts can facilitate the direct and efficient N-alkylation of primary sulfonamides with alcohols. nih.gov Another approach involves the oxidative N-functionalization using primary sulfonamides and aliphatic aldehydes, which allows for direct C-N bond formation under green conditions. nih.gov
Functionalization of the Alkyl Chain: Achieving selective functionalization of the long, generally unreactive dodecyl chain is more challenging. The C-H bonds of the alkane are typically inert. However, modern synthetic methods are emerging to address this:
Terminal Functionalization: Strategies often involve starting with a terminally functionalized C12 chain (e.g., 12-bromododecanol) and then constructing the sulfonamide group at the other end.
Late-Stage C-H Functionalization: Advanced photocatalytic or metal-catalyzed methods are being developed that can activate C-H bonds. While often applied to more complex molecules, these principles could theoretically be adapted for the selective functionalization of long-chain alkanesulfonamides. nih.gov For instance, a photocatalytic approach can convert sulfonamides into sulfonyl radical intermediates, which can then react with other molecules, offering a pathway for functionalization. nih.gov
Another strategy considers the entire sulfonamide group not as a terminal, unreactive moiety, but as a synthetic handle that can be modified or cleaved. chemrxiv.org For example, methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed, which generate sulfinates and amines. chemrxiv.org These intermediates can then be used to access a variety of other functional groups, effectively using the sulfonamide as a convertible functional group.
Mentioned Compounds
Q & A
Basic: What are the established synthesis routes for dodecane-1-sulfonamide, and how do reaction conditions influence yield?
This compound is typically synthesized via sulfonation of dodecane followed by amidation. Key variables include temperature (optimized at 40–60°C to avoid side reactions), stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid), and reaction time (24–48 hours for complete conversion). Solvent selection (e.g., dichloromethane or methanol) affects solubility and purity . Yield optimization requires monitoring intermediates using thin-layer chromatography (TLC) and adjusting reagent purity (>99% for consistent results) .
Basic: What analytical techniques are recommended for characterizing this compound purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups, while Fourier-transform infrared (FTIR) spectroscopy validates sulfonamide bond formation (S=O stretching at 1150–1350 cm⁻¹). Mass spectrometry (MS) ensures molecular weight accuracy. For ionizable derivatives, ion-pair chromatography with sodium decanesulfonate as a counterion improves resolution .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies often arise from impurities or solvent polarity variations. A systematic approach involves:
- Reproducing experiments using USP-grade solvents (e.g., methanol, dichloromethane) under controlled humidity.
- Quantitative solubility analysis via gravimetric methods or UV-Vis calibration curves.
- Cross-validating results with computational models (e.g., COSMO-RS) to predict solvent interactions. Document batch-specific impurities (e.g., residual alkyl sulfonic acids) that may alter solubility .
Advanced: What experimental designs are suitable for probing this compound’s role in lipid membrane interactions?
Use Langmuir-Blodgett troughs to study monolayer penetration kinetics or fluorescence anisotropy with labeled phospholipids. Control variables include pH (5.0–7.4 to mimic physiological conditions), temperature (25–37°C), and concentration gradients (0.1–10 mM). Surface plasmon resonance (SPR) quantifies binding affinities, while molecular dynamics simulations model alkyl chain alignment with lipid bilayers. Compare results with shorter-chain analogs (e.g., decane sulfonamide) to isolate chain-length effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to prevent inhalation of fine powders.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid: Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested. Safety data sheets (SDS) for structurally similar compounds (e.g., dodecane-1-sulphonic acid) provide supplementary guidance .
Advanced: How can computational methods predict this compound’s bioactivity in pharmacological studies?
Employ quantitative structure-activity relationship (QSAR) models using descriptors like logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts. Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., carbonic anhydrase isoforms). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) and compare with known sulfonamide drugs (e.g., acetazolamide) to assess specificity .
Basic: What are the documented applications of this compound in material science?
It serves as a surfactant in nanoparticle synthesis (e.g., gold or silica NPs) due to its amphiphilic structure. Critical parameters include critical micelle concentration (CMC) determination via conductivity measurements and optimizing NP size by varying sulfonamide concentration (0.1–5% w/v). Applications extend to lubricant additives, where its thermal stability (decomposition >200°C) is advantageous .
Advanced: How does alkyl chain length impact the physicochemical properties of sulfonamide derivatives?
A comparative study using homologs (C8–C18 chains) reveals:
- Solubility: Inverse correlation with chain length in polar solvents.
- Melting point: Increases linearly with carbon number (e.g., C12: 85–90°C).
- Bioavailability: Longer chains reduce aqueous solubility but enhance membrane permeability. Use differential scanning calorimetry (DSC) and partition coefficient (logP) measurements to quantify trends. Cross-reference with toxicity profiles to balance efficacy and safety .
Basic: What regulatory guidelines apply to this compound in preclinical research?
Comply with the Globally Harmonized System (GHS) for labeling and SDS documentation. For biomedical studies, adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and ICH stability protocols (Q1A). Regulatory databases like eChemPortal and HSDB provide hazard classifications (e.g., skin/eye irritation) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality control: Implement in-process checks (e.g., TLC, HPLC) at sulfonation and amidation stages.
- Purification: Recrystallize from ethanol/water mixtures (70:30 v/v) to remove unreacted dodecane.
- Standardization: Use high-purity starting materials (≥99.5%) and document supplier certifications. Statistical process control (SPC) charts track variability over multiple batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
